Cas no 105-39-5 (ethyl 2-chloroacetate)
ethyl 2-chloroacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl chloroacetate
- CHLOROACETIC ACID ETHYL ESTER
- ETHYL CHLOROETHANOATE
- ETHYL MONO CHLORO ACETATE
- MONOCHLOROACETIC ACID ETHYL ESTER
- RARECHEM AL BI 0139
- chloroacetated'ethyle
- chloro-aceticaciethylester
- Chloroaceticester
- ethanoicacid,chloro-,ethylester
- Ethyl alpha-chloroacetate
- Ethyl chloracetate
- Ethyl ester of chloroacetic acid
- Ethyl monochloracetate
- ethyl2-chloroacetate
- Ethylester kyseliny chloroctove
- Aceticacid, chloro-, ethyl ester (6CI,8CI,9CI)
- (Ethoxycarbonyl)methyl chloride
- 2-Chloroacetic acid ethyl ester
- Ethyl 2-monochloroacetate
- Ethyl a-chloroacetate
- NSC 8833
- Ethyl chloroacetat
- Ethyt chloroacetate
- ethylechloroacetate
- Ethylchloroacetate
- Ethylmonochloroacetate
- ethylchloracetate
- ethyl 2-chloroacetate
- 6H07TEH4TF
- C1CH2COOEt
- Ethyl .alpha.-chloroacetate
- VS-03394
- chloro acetic acid ethyl ester
- 105-39-5
- CCRIS 7747
- J-001413
- UNII-6H07TEH4TF
- UN 1181
- EN300-18308
- AKOS000118975
- SCHEMBL59424
- NSC8833
- ClCH2COOEt
- Ethylester kyseliny chloroctove [Czech]
- EC 203-294-0
- Acetic acid, 2-chloro-, ethyl ester
- Ethyl chloroacetate, purum, >=98.0% (GC)
- EINECS 203-294-0
- CAS-105-39-5
- Ethyl monochloroacetate
- Ethyl-2-chloroacetate
- 4-02-00-00481 (Beilstein Handbook Reference)
- Ethyl chloroacetate [UN1181] [Poison]
- ETHYL CHLOROACETATE [MI]
- Q424825
- BP-21332
- FT-0625769
- Chloroacetic acid, ethyl ester
- F1908-0062
- ETHYL CHLOROACETATE [HSDB]
- Pulsatilla Saponin D (90%)
- NSC-8833
- DTXCID306715
- chloro-acetic acid ethyl ester
- AI3-19743
- Tox21_201053
- NS00001557
- Acetic acid, chloro-, ethyl ester
- InChI=1/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H
- UN1181
- NCGC00258606-01
- DTXSID4026715
- ehyl chloroacetate
- Chloroacetic acid-ethyl ester
- ethyl 2-chloroethanoate
- NCGC00248909-01
- MFCD00000932
- Ethyl chloroacetate, 99%
- HSDB 408
- CHEMBL3186148
- BRN 0506455
- Acetic acid, 2chloro, ethyl ester
- Acetic acid, chloro, ethyl ester
- STL163644
- MONOCHLORETHANOIC ACID, ETHYL ESTER
- BBL012578
- Ethyl alphachloroacetate
- Ethyl-2-monochloroacetate
- 2-Chloro-acetic acid ethyl ester;(Ethoxycarbonyl)methyl chloride;2-Chloroacetic acid ethyl ester
- FE23039
- 203-294-0
-
- MDL: MFCD00000932
- Inchi: 1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3
- InChI Key: VEUUMBGHMNQHGO-UHFFFAOYSA-N
- SMILES: ClCC(=O)OCC
- BRN: 506455
Computed Properties
- Exact Mass: 122.01300
- Monoisotopic Mass: 122.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 62.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Color/Form: Colorless liquid with pungent odor [1]
- Density: 1.145 g/mL at 25 °C(lit.)
- Melting Point: −26 °C (lit.)
- Boiling Point: 143°C
- Flash Point: Fahrenheit: 129.2 ° f
Celsius: 54 ° c - Refractive Index: n20/D 1.421(lit.)
- Solubility: 12.3g/l
- Water Partition Coefficient: 20 g/L (20 ºC)
- Stability/Shelf Life: Stable. Incompatible with acids, bases, oxidizing agents, reducing agents. Flammable.
- PSA: 26.30000
- LogP: 0.78830
- Merck: 3783
- Vapor Pressure: 10 mmHg ( 38 °C)
3.3 mmHg ( 20 °C) - Sensitiveness: Sensitive to humidity
- Solubility: Insoluble in water, miscible in ethanol, ether, benzene. [10]
ethyl 2-chloroacetate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226,H301,H311,H318,H331,H400
- Warning Statement: P261,P273,P280,P301+P310,P305+P351+P338,P311
- Hazardous Material transportation number:UN 1181 6.1/PG 2
- WGK Germany:2
- Hazard Category Code: 23/24/25-50
- Safety Instruction: S45-S61-S7/9-S16
- RTECS:AF9110000
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R10; R23/24/25; R50
- Explosive Limit:2.6%(V)
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Flammable area
ethyl 2-chloroacetate Customs Data
- HS CODE:2905199090
- Customs Data:
China Customs Code:
2905199090Overview:
2905199090. Other saturated monohydric alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905199090. saturated monohydric alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
ethyl 2-chloroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E105167-500ml |
ethyl 2-chloroacetate |
105-39-5 | CP,98% | 500ml |
¥56.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E105166-500ml |
ethyl 2-chloroacetate |
105-39-5 | AR,99% | 500ml |
¥81.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E105166-100ml |
ethyl 2-chloroacetate |
105-39-5 | AR,99% | 100ml |
¥35.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E105166-2.5L |
ethyl 2-chloroacetate |
105-39-5 | AR,99% | 2.5l |
¥287.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016742-500ml |
ethyl 2-chloroacetate |
105-39-5 | 98% | 500ml |
¥49 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016741-2.5L |
ethyl 2-chloroacetate |
105-39-5 | 99% | 2.5l |
¥276 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016741-100ml |
ethyl 2-chloroacetate |
105-39-5 | 99% | 100ml |
¥34 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016741-500ml |
ethyl 2-chloroacetate |
105-39-5 | 99% | 500ml |
¥78 | 2023-09-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808810-10L |
Ethyl chloroacetate |
105-39-5 | AR,99% | 10L |
988.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E16856-250ML |
ethyl 2-chloroacetate |
105-39-5 | 250ml |
¥436.87 | 2023-11-09 |
ethyl 2-chloroacetate Suppliers
ethyl 2-chloroacetate Related Literature
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1. Kinetics of the decomposition of ethyl diazoacetate in aqueous acids at 0°W. J. Albery,R. P. Bell Trans. Faraday Soc. 1961 57 1942
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2. Synthesis, properties and singlet oxygen generation of thiazolidinone double bond linked porphyrin at meso and β-positionSohail Ahmad,Kumar Karitkey Yadav,Uma Narang,Soumee Bhattacharya,Sarangthem Joychandra Singh,S. M. S. Chauhan RSC Adv. 2016 6 36090
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D. H. Hey,J. Peters J. Chem. Soc. 1960 88
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Daniel Isika,Mustafa ?e?me,Francis J. Osonga,Omowunmi A. Sadik RSC Adv. 2020 10 25046
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Yung-Chung Chen,Yuan-Tsung Kuo,Tsung-Han Ho Photochem. Photobiol. Sci. 2019 18 190
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Additional information on ethyl 2-chloroacetate
Ethyl 2-Chloroacetate (CAS No. 105-39-5): An Overview of Its Properties, Applications, and Recent Research
Ethyl 2-chloroacetate (CAS No. 105-39-5) is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound is a colorless liquid with a characteristic odor and is known for its reactivity and utility in various synthetic processes. In this comprehensive overview, we will delve into the properties, applications, and recent research developments surrounding ethyl 2-chloroacetate.
Chemical Properties: Ethyl 2-chloroacetate has the molecular formula C4H6ClO2 and a molecular weight of approximately 113.54 g/mol. It is highly soluble in water and many organic solvents, making it an ideal reagent for various chemical reactions. The compound's reactivity stems from the presence of both the chloro and ester functional groups, which can participate in nucleophilic substitution reactions and ester hydrolysis, respectively.
Synthesis: Ethyl 2-chloroacetate can be synthesized through several methods, but the most common approach involves the reaction of ethyl alcohol with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, yielding the desired product with high purity and yield. Alternatively, it can be produced by the esterification of 2-chloroacetic acid with ethanol using an acid catalyst like sulfuric acid.
Applications: The versatility of ethyl 2-chloroacetate makes it a valuable intermediate in various industries. In the pharmaceutical sector, it is used as a building block for the synthesis of drugs and drug intermediates. For instance, it is employed in the production of antibiotics, antivirals, and anti-inflammatory agents. In the chemical industry, it serves as a precursor for the synthesis of dyes, pigments, and other fine chemicals. Additionally, ethyl 2-chloroacetate finds applications in agrochemicals as an intermediate in the synthesis of herbicides and insecticides.
Recent Research Developments: Recent studies have explored new applications and synthetic routes for ethyl 2-chloroacetate. One notable area of research involves its use in green chemistry processes. Scientists are investigating environmentally friendly methods to synthesize this compound using renewable resources and catalytic systems that minimize waste generation. For example, a study published in the Journal of Green Chemistry reported a novel method to produce ethyl 2-chloroacetate from renewable feedstocks using heterogeneous catalysts.
In another study, researchers at a leading pharmaceutical company investigated the use of ethyl 2-chloroacetate as a key intermediate in the synthesis of novel antiviral compounds. The study demonstrated that this compound could be efficiently converted into potent antiviral agents with high selectivity and low toxicity. This research highlights the potential of ethyl 2-chloroacetate in developing new therapeutic agents to combat viral infections.
Safety Considerations: While ethyl 2-chloroacetate is not classified as a hazardous material under most regulatory frameworks, it is important to handle this compound with care due to its reactivity and potential for skin and eye irritation. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in well-ventilated areas away from incompatible materials.
Sustainability: The growing emphasis on sustainability in chemical production has led to increased interest in developing more eco-friendly processes for synthesizing compounds like ethyl 2-chloroacetate. Researchers are exploring alternative feedstocks and catalytic systems that reduce environmental impact while maintaining high yields and product quality. These efforts align with broader industry trends towards more sustainable practices.
Economic Impact: The global market for ethyl 2-chloroacetate is driven by its diverse applications in pharmaceuticals, chemicals, and agrochemicals. Market analysts predict steady growth in demand over the next decade, fueled by increasing investments in research and development across these sectors. Key factors influencing market dynamics include advancements in synthetic methodologies, regulatory changes, and shifts towards more sustainable production practices.
In conclusion, ethyl 2-chloroacetate (CAS No. 105-39-5) remains a crucial compound in various industries due to its unique chemical properties and wide-ranging applications. Ongoing research continues to uncover new uses and more efficient synthetic routes for this versatile intermediate, ensuring its relevance in both current and future scientific endeavors.
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